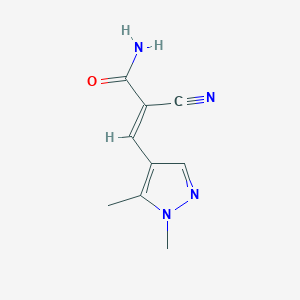
2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMCA and belongs to the family of acrylamide derivatives. DMCA is a highly potent inhibitor of protein kinase CK2, which is involved in various cellular processes. The purpose of
作用機序
DMCA inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of substrates by CK2, which is essential for its function. The inhibition of CK2 by DMCA has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and physiological effects
DMCA has been shown to have several biochemical and physiological effects. In addition to its inhibition of CK2, DMCA has been shown to induce DNA damage and inhibit cell proliferation. DMCA has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
DMCA has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. DMCA is also easy to synthesize and purify, making it readily available for research. However, DMCA has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research of DMCA. One potential application is its use in combination with other cancer therapies to enhance their efficacy. DMCA could also be used as a tool to study the role of CK2 in various cellular processes, such as cell signaling and DNA repair. Additionally, further research is needed to determine the potential toxicity and side effects of DMCA, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, 2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is a highly potent and selective inhibitor of protein kinase CK2, which has shown promise for cancer therapy. DMCA has several biochemical and physiological effects, including its potential to induce apoptosis and inhibit tumor growth. While DMCA has some limitations, its ease of synthesis and availability make it a valuable tool for scientific research. Further research is needed to fully understand the potential applications and limitations of DMCA in cancer therapy and other areas of research.
合成法
DMCA can be synthesized using a simple method that involves the reaction of 3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile with acrylamide. The reaction takes place in the presence of a catalyst, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure DMCA.
科学的研究の応用
DMCA has been extensively studied for its potential use in cancer treatment. CK2 is overexpressed in various types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. DMCA has been shown to be a highly potent and selective inhibitor of CK2, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(E)-2-cyano-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-8(5-12-13(6)2)3-7(4-10)9(11)14/h3,5H,1-2H3,(H2,11,14)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIPCJDHALIPM-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5314154.png)
![methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5314158.png)
![N'-(3-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5314162.png)
![ethyl N-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycinate](/img/structure/B5314193.png)
![4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5314197.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314201.png)
![8-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5314208.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5314214.png)
![2-[4-bromo-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5314221.png)

![3-[(methylsulfonyl)amino]benzamide](/img/structure/B5314226.png)
![2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5314233.png)
![5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine](/img/structure/B5314240.png)
![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)